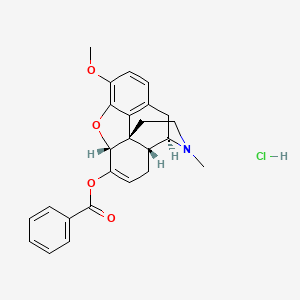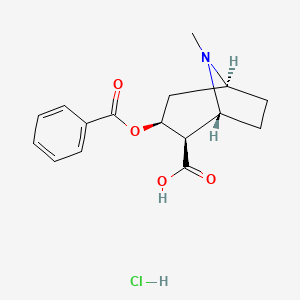
CCR1 antagonist 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The C-C motif chemokine receptor 8 (CCR8) is a class A G-protein coupled receptor that has emerged as a promising therapeutic target in cancer . Antagonists targeting CCR1, such as “CCR1 antagonist 8”, may provide a novel approach for treating multiple myeloma . These antagonists display a high degree of specificity, and in some cases, signaling bias .
Synthesis Analysis
A convergent, robust, and concise synthesis of a developmental CCR1 antagonist is described using continuous flow technology . Following an expeditious S N Ar sequence for cyclopropane introduction, a safe, continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate .
Molecular Structure Analysis
The structure of CCR8 in complex with an antagonist antibody or the endogenous agonist ligand CCL1 has been determined . The studies reveal characteristic antibody features allowing recognition of the CCR8 extracellular loops and CCL1-CCR8 interaction modes that are distinct from other chemokine receptor-ligand pairs .
Chemical Reactions Analysis
In vitro, CCR1 antagonists display a high degree of specificity, and in some cases, signaling bias . In vivo studies have shown they can reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models .
Applications De Recherche Scientifique
Autoimmune Disease Treatment : CCR1 antagonists have been identified as potential treatments for autoimmune diseases. For instance, BX 471, a non-peptide CCR1 antagonist, demonstrated effectiveness in reducing disease in a rat model of multiple sclerosis. This suggests that CCR1 antagonists might be useful in treating chronic inflammatory diseases (Liang et al., 2000).
Multiple Myeloma : CCR1 plays a significant role in multiple myeloma, and CCR1 antagonists are being evaluated for their therapeutic potential in this context. Despite the challenges in advancing these compounds through clinical trials, ongoing research suggests potential applications in treating multiple myeloma (Karash & Gilchrist, 2011).
Rheumatoid Arthritis : CCR1 antagonists have shown promise in experimental arthritis models. For example, J‐113863, a non-peptide antagonist of CCR1, ameliorated murine arthritis and altered cytokine networks, indicating potential for treating rheumatoid arthritis (Amat et al., 2006).
Multiple Sclerosis (MS) : Trials involving CCR1 antagonists in patients with relapsing/remitting MS did not show significant treatment differences for tested MRI variables, suggesting that CCR1 might not contribute to initial leukocyte infiltration in this condition (Zipp et al., 2006).
Inflammatory Diseases : CCR1 antagonists have been involved in a variety of animal models of disease, with recent compounds showing promise in preclinical settings. These findings support the potential use of CCR1 antagonists in treating inflammatory conditions (Cheng & Jack, 2008).
Fungal Asthma : In a study of chronic fungal asthma induced by Aspergillus fumigatus, the CCR1 antagonist BX‐471 significantly reduced airway inflammation, hyper-responsiveness, and remodeling, suggesting therapeutic potential in asthma management (Carpenter et al., 2005).
Drug Design Insights : Research into the binding modes of CCR1 antagonists has provided valuable insights for drug design and mutagenesis studies, which could aid in developing more effective CCR1-targeted therapies (Liu et al., 2012).
Clinical Trials Learning : Several CCR1 antagonists have undergone clinical trials for various inflammatory diseases, offering insights into their efficacy and potential applications (Gladue et al., 2010).
Mécanisme D'action
CCR1 antagonists work by blocking the trafficking of monocytes to the site of inflammation and blocking the upregulation of cytokines, adhesion molecules, and MMPs to slow the progression of joint damage in RA . CCL1 follows a two-step, two-site binding sequence to CCR8 and that antibody-mediated inhibition of CCL1 signaling can occur by preventing the second binding event .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR1 antagonist 8 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


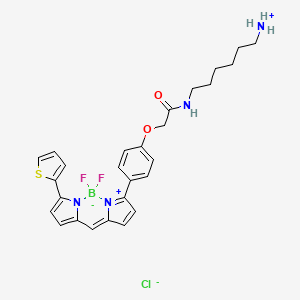
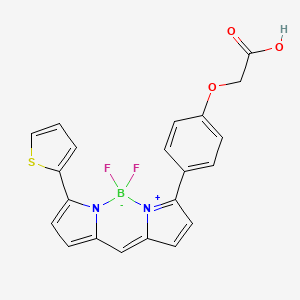

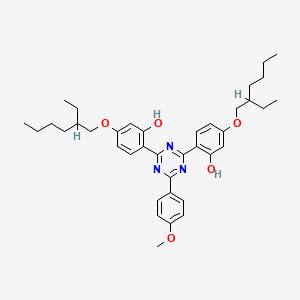



![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
